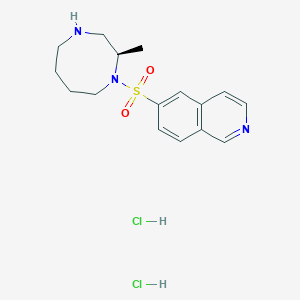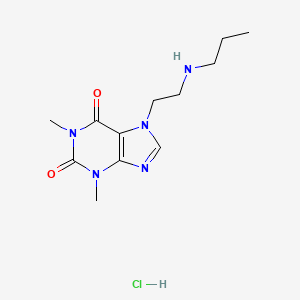
Benzenemethanamine, N-methyl-alpha-((2,3,3-trimethyl-1-cyclopenten-1-yl)methyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, N-methyl-alpha-((2,3,3-trimethyl-1-cyclopenten-1-yl)methyl)-, hydrochloride is a chemical compound with a complex structure
Méthodes De Préparation
The synthesis of Benzenemethanamine, N-methyl-alpha-((2,3,3-trimethyl-1-cyclopenten-1-yl)methyl)-, hydrochloride involves several steps. The synthetic routes typically include the reaction of benzenemethanamine with N-methyl-alpha-((2,3,3-trimethyl-1-cyclopenten-1-yl)methyl)amine under specific conditions. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Benzenemethanamine, N-methyl-alpha-((2,3,3-trimethyl-1-cyclopenten-1-yl)methyl)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Benzenemethanamine, N-methyl-alpha-((2,3,3-trimethyl-1-cyclopenten-1-yl)methyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and its mechanism of action in treating certain medical conditions.
Industry: It is used in the production of various industrial products and materials.
Mécanisme D'action
The mechanism of action of Benzenemethanamine, N-methyl-alpha-((2,3,3-trimethyl-1-cyclopenten-1-yl)methyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Benzenemethanamine, N-methyl-alpha-((2,3,3-trimethyl-1-cyclopenten-1-yl)methyl)-, hydrochloride can be compared with other similar compounds, such as:
- N-methyl-1-phenyl-2-(2,3,3-trimethylcyclopenten-1-yl)ethanamine hydrochloride
- N-Metil-1-fenil-2-(2,3,3-trimetil-ciclopent-1-en-1-il)etilammina cloridrato
These compounds share similar structural features but may differ in their specific properties and applications. The uniqueness of this compound lies in its specific molecular structure and the resulting effects on its chemical and biological behavior.
Propriétés
Numéro CAS |
148129-84-4 |
|---|---|
Formule moléculaire |
C17H26ClN |
Poids moléculaire |
279.8 g/mol |
Nom IUPAC |
N-methyl-1-phenyl-2-(2,3,3-trimethylcyclopenten-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C17H25N.ClH/c1-13-15(10-11-17(13,2)3)12-16(18-4)14-8-6-5-7-9-14;/h5-9,16,18H,10-12H2,1-4H3;1H |
Clé InChI |
KNUUQHDVIREDDT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CCC1(C)C)CC(C2=CC=CC=C2)NC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![benzenesulfonic acid;3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole](/img/structure/B12768075.png)





